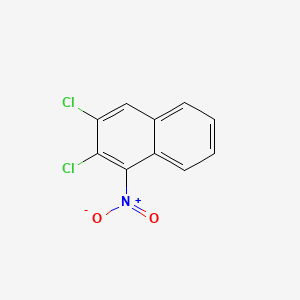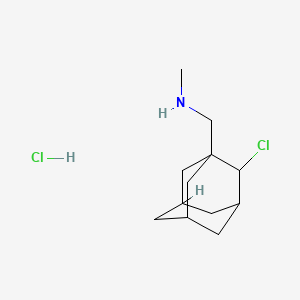![molecular formula C26H15Cl2N5Na2O7S2 B13754426 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt CAS No. 5850-34-0](/img/structure/B13754426.png)
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the diazonium salt.
Coupling Reaction: This diazonium salt is then coupled with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid to form the first azo linkage.
Second Diazotization and Coupling: The product is further diazotized and coupled with 1-naphthylamine to form the second azo linkage.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are common in substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkages, which can undergo reversible changes under different conditions. These changes affect the compound’s color properties, making it useful in various applications. The molecular targets include cellular structures in biological staining and fabric fibers in textile dyeing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Naphthalenedisulfonic acid disodium salt
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
- 8-Amino-1-naphthol-3,6-disulfonic acid disodium salt
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt is unique due to its dual azo linkages, which provide enhanced stability and intense coloration compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors.
Propriétés
Numéro CAS |
5850-34-0 |
|---|---|
Formule moléculaire |
C26H15Cl2N5Na2O7S2 |
Poids moléculaire |
690.4 g/mol |
Nom IUPAC |
disodium;4-amino-3-[(2,5-dichlorophenyl)diazenyl]-5-hydroxy-6-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H17Cl2N5O7S2.2Na/c27-15-8-9-17(28)19(12-15)31-32-24-20(41(35,36)37)10-14-11-21(42(38,39)40)25(26(34)22(14)23(24)29)33-30-18-7-3-5-13-4-1-2-6-16(13)18;;/h1-12,34H,29H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Clé InChI |
BYWVACHIPYZWAP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)Cl)Cl)N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


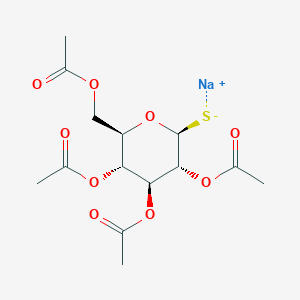
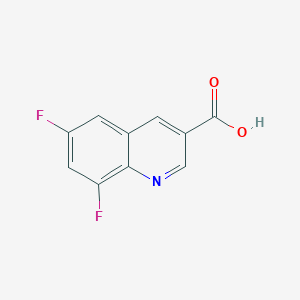
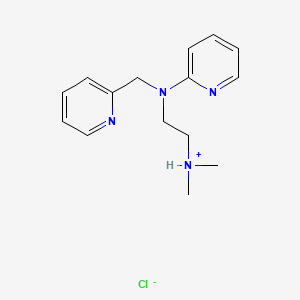

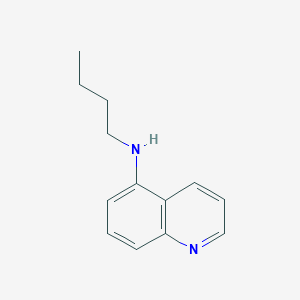
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
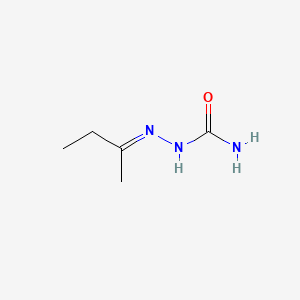
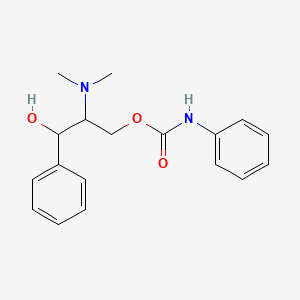
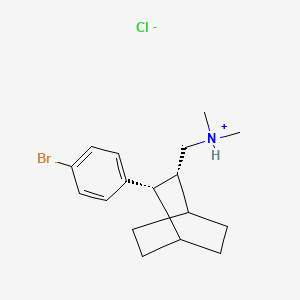
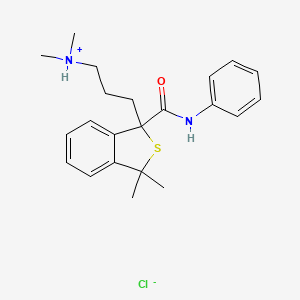

![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
